molecular formula C16H14BrFN2O2S2 B2982183 2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-10-1

2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole

Cat. No. B2982183
CAS RN: 868217-10-1
M. Wt: 429.32
InChI Key: DDCRSYDQWYIFOM-UHFFFAOYSA-N
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Description

The compound “2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a fluorophenyl group, a sulfonyl group, and an imidazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions. The sulfonyl group could be introduced through a sulfonation reaction. The imidazole ring could be synthesized through a multi-step process involving the reaction of a dicarbonyl compound with an alpha-acidic isocyanide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups would likely be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring. The sulfonyl group would also be planar, while the imidazole ring would have a five-membered ring structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction. The sulfonyl group could react with nucleophiles to form sulfonamides or sulfonic esters. The imidazole ring could potentially participate in various reactions such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the bromophenyl and fluorophenyl groups could increase the compound’s hydrophobicity, while the sulfonyl group could confer some degree of polarity. The compound’s melting and boiling points, solubility, and other physical properties would depend on the specific arrangement of these functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or reactions. If it’s intended for use as a drug, it would need to be thoroughly tested for toxicity and side effects .

Future Directions

The future research directions for this compound could be quite diverse, depending on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended for use in medicinal chemistry, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCRSYDQWYIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole

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